molecular formula C14H20O2 B1584437 p-Methoxyheptanophenone CAS No. 69287-13-4

p-Methoxyheptanophenone

Cat. No. B1584437
CAS RN: 69287-13-4
M. Wt: 220.31 g/mol
InChI Key: ADNCVBHGESSUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05235068

Procedure details

In 40 ml of dichloroethane were dissolved 6.51 g (0.05 mole) of heptanoic acid and 10.26 g (0.06 mole) of monochloroacetic anhydride. To the resulting solution were added 7.57 g (0.07 mole) of anisole and 0.9 g of boron trifluoride-acetic acid complex and the resulting mixture was then stirred at refluxing for 8 hours. After completion of the reaction, the reaction solution was cooled and washed successively with water, 5% aqueous sodium carbonate solution and water. The organic layer was concentrated under reduced pressure to obtain 9.25 g of 4-methoxy-1-heptanoyl-benzene.
Quantity
7.57 g
Type
reactant
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step Two
Quantity
10.26 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].ClCC(OC(=O)CCl)=O.[C:19]1([O:25][CH3:26])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>ClC(Cl)C>[CH3:26][O:25][C:19]1[CH:24]=[CH:23][C:22]([C:1](=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7])=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
7.57 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Two
Name
Quantity
6.51 g
Type
reactant
Smiles
C(CCCCCC)(=O)O
Name
Quantity
10.26 g
Type
reactant
Smiles
ClCC(=O)OC(CCl)=O
Name
Quantity
40 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at refluxing for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled
WASH
Type
WASH
Details
washed successively with water, 5% aqueous sodium carbonate solution and water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.25 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.